

What are the physicochemical properties of Maceneolignan H

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Compound of Interest

Compound Name: Maceneolignan H

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Maceneolignan H: A Comprehensive Technical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maceneolignan H is a naturally occurring neolignan isolated from the arils of *Myristica fragrans*, commonly known as nutmeg.^{[1][2]} This compound has garnered significant interest within the scientific community due to its demonstrated biological activity as a potent and selective antagonist of the C-C chemokine receptor 3 (CCR3).^{[1][2]} CCR3 is a key G-protein coupled receptor predominantly expressed on the surface of eosinophils, basophils, and Th2 lymphocytes, playing a crucial role in the inflammatory cascade associated with allergic diseases such as asthma.^[1] This technical guide provides an in-depth overview of the physicochemical properties of **Maceneolignan H**, detailed experimental protocols for its isolation and biological evaluation, and a visualization of its mechanism of action.

Physicochemical Properties

Maceneolignan H is a colorless amorphous solid.^[1] Its structural and physicochemical characteristics have been determined through various spectroscopic and analytical techniques. The quantitative properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₄ H ₃₀ O ₇	[1]
Molecular Weight	430.49 g/mol	[1]
Appearance	Colorless amorphous solid	[1]
Optical Rotation	[α] ²⁵ _D +25 (c 1.0, CHCl ₃)	[1]
IUPAC Name	[(1R,2S)-1-(3,4-dimethoxyphenyl)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)propyl] acetate	
InChI Key	SITDJJDXDVFCAP-WNSKOEYSA-N	
SMILES	C--INVALID-LINK--OC)OC)OC(=O)C">C@@HOC2=C(C=C(C=C2OC)CC=C)OC	
Topological Polar Surface Area	72.5 Å ²	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	7	
Rotatable Bond Count	12	
Exact Mass	430.1991	[1]

Spectroscopic Data

The structural elucidation of **Maceneolignan H** was accomplished through comprehensive NMR spectroscopy. The ¹H and ¹³C NMR data, recorded in CDCl₃, are presented below.

¹H NMR (CDCl₃, 500 MHz)

Position	δ H (ppm)	Multiplicity	J (Hz)
7	4.88	d	8.6
8	4.41	m	
9	1.06	d	6.3
1'	6.78	d	8.2
2'	6.74	d	1.8
5'	6.78	d	8.2
6'	6.64	dd	8.2, 1.8
7'	3.32	d	6.6
8'	5.92	m	
9'	5.06	dd	17.1, 1.5
5.04	dd	10.1, 1.5	
3-OCH ₃	3.84	s	
4-OCH ₃	3.85	s	
2'-OCH ₃	3.73	s	
6'-OCH ₃	3.73	s	
OAc	2.05	s	

¹³C NMR (CDCl₃, 125 MHz)

Position	δC (ppm)
1	132.8
2	111.7
3	148.9
4	148.4
5	110.8
6	119.3
7	81.5
8	79.9
9	16.5
1'	134.7
2'	153.2
3'	105.7
4'	136.2
5'	105.7
6'	153.2
7'	39.8
8'	137.5
9'	115.7
3-OCH ₃	55.9
4-OCH ₃	55.8
2'-OCH ₃	56.2
6'-OCH ₃	56.2
OAc (C=O)	170.2

OAc (CH₃)

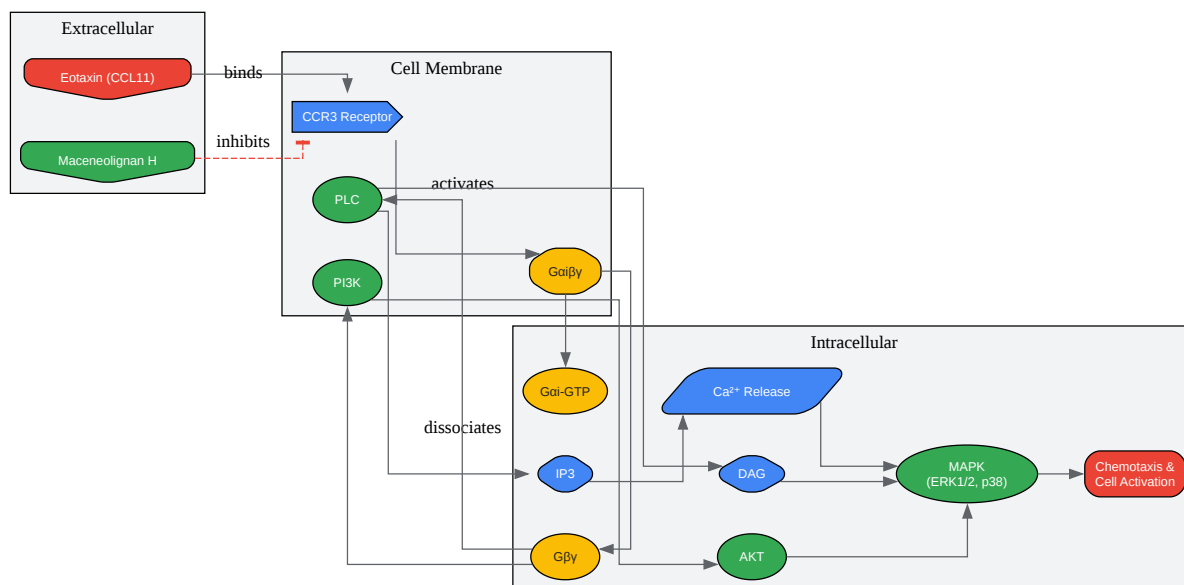
21.2

Biological Activity: CCR3 Antagonism

Maceneolignan H has been identified as a potent antagonist of the CC Chemokine Receptor 3 (CCR3).[1][2] In a chemotaxis assay using a CCR3-expressing L1.2 cell line, **Maceneolignan H** demonstrated a strong inhibitory effect on the migration of these cells towards the chemokine CCL11 (eotaxin-1).[1] It exhibited an EC₅₀ value of 1.4 μM, which is comparable to the synthetic CCR3 selective antagonist, SB328437 (EC₅₀ of 0.78 μM).[1]

Signaling Pathway

The CCR3 signaling cascade is initiated by the binding of chemokines like eotaxin-1 (CCL11). This binding activates the G-protein coupled receptor, leading to the dissociation of the Gαi and Gβγ subunits. These subunits then trigger downstream signaling pathways, including the MAPK (ERK1/2, p38) and PI3K/AKT pathways, which ultimately result in eosinophil chemotaxis, activation, and degranulation. **Maceneolignan H**, as a CCR3 antagonist, is believed to competitively bind to the receptor, thereby preventing the binding of eotaxin and inhibiting the subsequent intracellular signaling events.



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Caption: CCR3 signaling pathway and inhibition by **Maceneolignan H**.

Experimental Protocols

Isolation of Maceneolignan H

The following protocol outlines the general steps for the isolation of **Maceneolignan H** from the arils of *Myristica fragrans*, based on the methodology described by Morikawa et al. (2016).^[1]

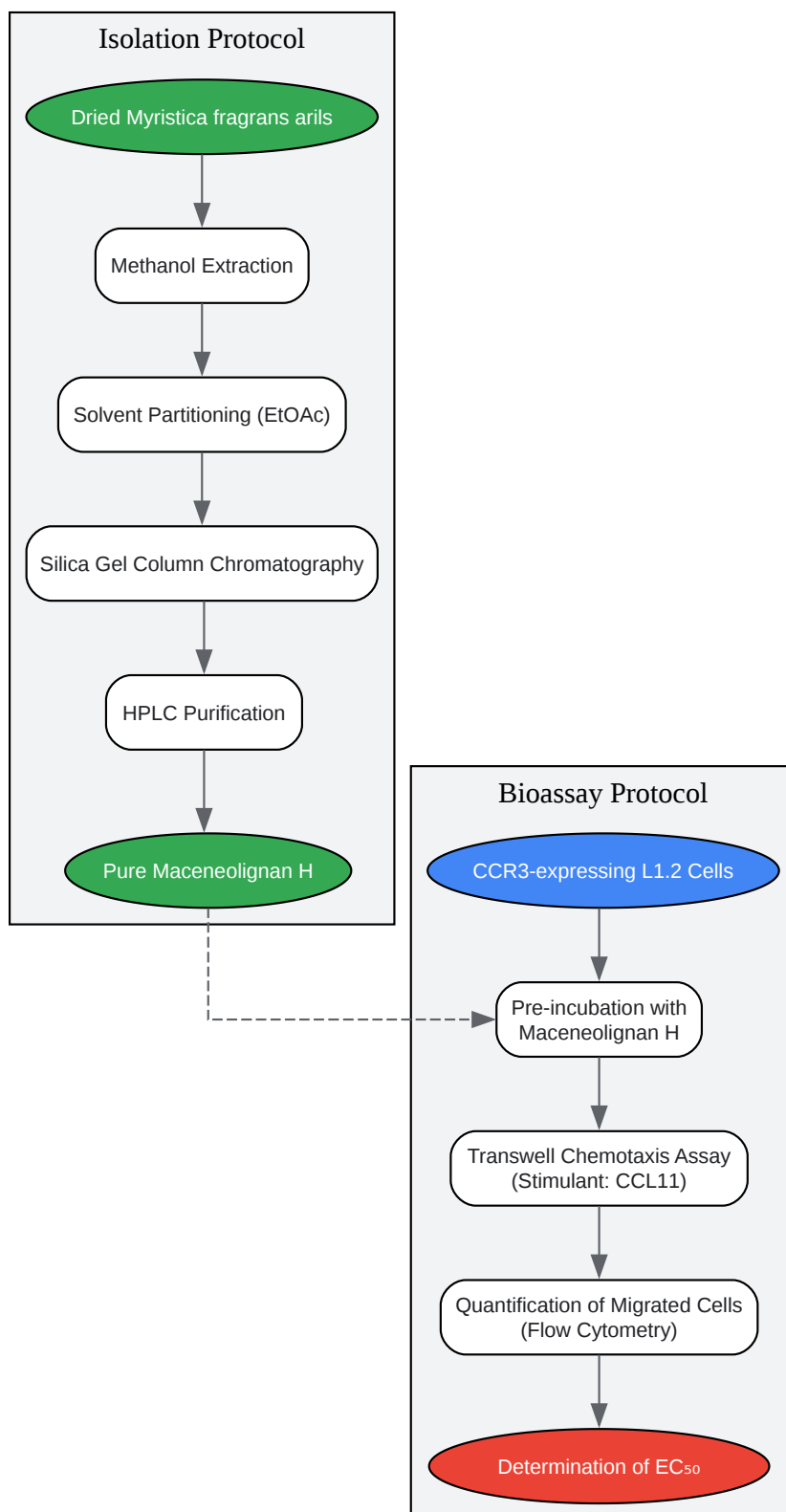
- Extraction:
 - Dried and ground arils of *Myristica fragrans* are subjected to extraction with methanol (MeOH) at room temperature.
 - The solvent is evaporated under reduced pressure to yield a crude methanol extract.
- Fractionation:
 - The crude extract is suspended in water and partitioned successively with ethyl acetate (EtOAc) and n-butanol (n-BuOH).
 - The EtOAc-soluble fraction, which contains the neolignans, is concentrated.
- Chromatographic Separation:
 - The EtOAc-soluble fraction is subjected to column chromatography on silica gel.
 - Elution is performed with a gradient of n-hexane and EtOAc.
 - Fractions are collected and monitored by thin-layer chromatography (TLC).
 - Fractions containing compounds of interest are pooled.
- Purification:
 - Further purification of the target fractions is achieved through repeated column chromatography on silica gel and ODS (octadecylsilanized silica gel).
 - Final purification is performed using high-performance liquid chromatography (HPLC) to yield pure **Maceneolignan H**.

Chemotaxis Bioassay for CCR3 Antagonism

The antagonistic activity of **Maceneolignan H** on the CCR3 receptor can be evaluated using a chemotaxis assay.^[1]

- Cell Culture:

- L1.2 cells, a murine pre-B lymphocyte cell line, are stably transfected to express human CCR3.
- Cells are cultured in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
- Chemotaxis Assay:
 - The assay is performed using a multi-well chemotaxis chamber (e.g., Transwell).
 - The lower chamber is filled with assay buffer containing a specific concentration of the chemoattractant, human recombinant CCL11 (eotaxin-1).
 - The CCR3-expressing L1.2 cells are pre-incubated with various concentrations of **Maceneolignan H** or a vehicle control.
 - The cell suspension is then added to the upper chamber, which is separated from the lower chamber by a porous membrane.
 - The chamber is incubated at 37°C in a humidified 5% CO₂ atmosphere for a defined period (e.g., 4 hours).
- Quantification:
 - After incubation, the number of cells that have migrated through the membrane into the lower chamber is quantified. This can be done by cell counting using a flow cytometer or a hemocytometer.
 - The inhibitory effect of **Maceneolignan H** is calculated as the percentage reduction in cell migration compared to the vehicle control.
 - The EC₅₀ value is determined by plotting the percentage of inhibition against the concentration of **Maceneolignan H**.



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References

- 1. Neolignans from the Arils of *Myristica fragrans* as Potent Antagonists of CC Chemokine Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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